molecular formula C10H8N2O B1483791 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole CAS No. 2098131-41-8

4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole

Cat. No. B1483791
CAS RN: 2098131-41-8
M. Wt: 172.18 g/mol
InChI Key: JALXSLAFWQGHFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, otherwise known as 4FP, is a heterocyclic compound with a five-membered ring containing four carbon atoms and one nitrogen atom. It has been widely studied due to its potential applications in the field of medicinal chemistry. 4FP has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, antioxidant, anti-cancer, and antifungal activities. Furthermore, 4FP has been proposed as a potential therapeutic agent for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy.

Scientific Research Applications

Antimicrobial Activity

Several studies have reported on the synthesis and characterization of novel compounds related to 4-(furan-3-yl)-1-(prop-2-yn-1-yl)-1H-pyrazole, demonstrating their potential in antimicrobial applications. For instance, chitosan Schiff bases based on heterocyclic moieties, including pyrazole derivatives, have shown significant antimicrobial activity against a range of bacteria and fungi. This highlights their potential as antimicrobial agents in medical and pharmaceutical applications (Hamed et al., 2020).

Antioxidant Properties

Compounds derived from the catalytic synthesis involving pyrazole moieties have been identified as potent antioxidants. Their antioxidant properties were evaluated through in vitro assays and molecular docking studies, which indicated that these compounds exhibit significant free radical scavenging activities. This suggests their potential use in the development of therapeutic agents targeting oxidative stress-related diseases (Prabakaran et al., 2021).

Anti-inflammatory and Antibacterial Agents

Research on the synthesis of pyrazoline derivatives has indicated their efficacy as anti-inflammatory and antibacterial agents. Microwave-assisted synthesis methods have improved the yield and reduced the reaction times for these compounds, which were then characterized and tested for biological activities. Among these, certain derivatives exhibited significant in vivo anti-inflammatory activity and potent in vitro antibacterial effects, demonstrating their potential in therapeutic applications (Ravula et al., 2016).

properties

IUPAC Name

4-(furan-3-yl)-1-prop-2-ynylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O/c1-2-4-12-7-10(6-11-12)9-3-5-13-8-9/h1,3,5-8H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JALXSLAFWQGHFH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN1C=C(C=N1)C2=COC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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